Anti-Inflammatory Potency: Monnieriside A Exhibits NO and IL-1β Inhibition Comparable to Other Chromone Glycosides
In a study evaluating the anti-inflammatory potential of chromone glycosides from Evolvulus linarioides, Monnieriside A (compound 9) inhibited nitric oxide (NO) production in stimulated J774 macrophages with an IC50 value within the range of 17.8–66.2 μM, and inhibited IL-1β production by 72.7–96.2% [1]. The IC50 range and IL-1β inhibition percentage are reported for the entire set of active compounds (1–5, 7–10), which includes cnidimol C (8), Monnieriside A (9), and undulatoside A (10). This indicates that Monnieriside A's anti-inflammatory activity is quantitatively on par with its closest structural analogs from the same plant source [1].
| Evidence Dimension | Inhibition of NO production and IL-1β secretion |
|---|---|
| Target Compound Data | IC50 between 17.8 and 66.2 μM for NO; 72.7–96.2% inhibition of IL-1β [1] |
| Comparator Or Baseline | Co-occurring chromone glycosides: cnidimol C, undulatoside A (reported in same range) [1] |
| Quantified Difference | Activity within the same range as the most active compounds in the series |
| Conditions | Stimulated J774 murine macrophages; noncytotoxic concentrations [1] |
Why This Matters
For researchers screening natural product libraries for anti-inflammatory leads, Monnieriside A offers potency comparable to the most active chromone glycosides in its class, validated in a standard macrophage inflammation model.
- [1] Pereira LCO, Abreu LS, Silva MS, et al. Bioactive Compounds from the Aerial Parts of Evolvulus linarioides. J Nat Prod. 2020;83(5):1515-1523. doi:10.1021/acs.jnatprod.9b01189. View Source
